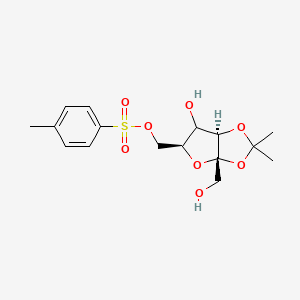

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose

描述

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a versatile sugar derivative that belongs to the alpha-L-sorbofuranose family.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose typically involves the tosylation of 2,3-O-isopropylidene-alpha-L-sorbofuranose. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

化学反应分析

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Corresponding ketones or aldehydes.

Reduction Reactions: Alcohols or other reduced derivatives.

科学研究应用

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes

作用机制

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose involves its ability to act as a protecting group for hydroxyl functionalities. The tosyl group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can also participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles .

相似化合物的比较

Similar Compounds

2,3-O-Isopropylidene-alpha-L-sorbofuranose: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.

6-O-Mesyl-2,3-O-isopropylidene-alpha-L-sorbofuranose: Contains a mesyl group instead of a tosyl group, which can lead to different reactivity and selectivity.

6-O-Benzyl-2,3-O-isopropylidene-alpha-L-sorbofuranose: Contains a benzyl group, offering different protecting group properties compared to the tosyl group

Uniqueness

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is unique due to the presence of the tosyl group, which provides specific reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies .

生物活性

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a synthetic carbohydrate derivative that has garnered interest in medicinal chemistry and biochemistry due to its potential as a precursor for iminosugar synthesis. This compound is characterized by its molecular formula and a molecular weight of 374.41 g/mol. Its unique structural features, including a tosyl group and isopropylidene protection, make it a versatile intermediate for various biological applications, particularly as an enzyme inhibitor.

This compound features:

- Tosyl Group : Acts as an excellent leaving group in nucleophilic substitution reactions.

- Isopropylidene Protection : Provides stability and control during chemical transformations.

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor for synthesizing iminosugars, which are known for their ability to inhibit glycosidase enzymes. These enzymes play critical roles in carbohydrate metabolism, making iminosugars valuable in treating conditions like diabetes and certain viral infections.

Iminosugars derived from this compound inhibit the action of glycosidases by mimicking the natural substrates of these enzymes. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, providing therapeutic benefits for diabetic patients. Notably, derivatives such as deoxynojirimycin (DNJ) have been developed from this compound and have shown significant biological activities.

Case Studies

- Iminosugar Synthesis :

-

Enzyme Inhibition Studies :

- A study highlighted the effectiveness of iminosugars derived from this compound in inhibiting glycosidase activity in vitro. The inhibition was quantified using enzyme assays, showing significant reductions in enzyme activity at low concentrations of the iminosugars.

- Therapeutic Applications :

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1,6-Di-O-tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose | Contains two tosyl groups | Greater reactivity due to multiple leaving groups |

| Deoxynojirimycin (DNJ) | Potent glycosidase inhibitor | Directly involved in metabolic pathways |

| Miglitol | Used for managing blood sugar levels | Specific application in diabetes treatment |

属性

IUPAC Name |

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANMSDDTZZEDD-RUKJTKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676248 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484-54-0 | |

| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。